molecular formula C21H19N3OS B2770134 N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-79-9

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2770134
CAS No.: 897459-79-9
M. Wt: 361.46
InChI Key: YLBYSJSUOCYQPP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Acylation Reaction: The imidazo[2,1-b][1,3]thiazole core can then be acylated with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis of the Compound

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The process typically includes:

  • Formation of the Imidazo[2,1-b]thiazole Core : The imidazo[2,1-b]thiazole scaffold is synthesized through cyclization reactions involving thiazole and imidazole derivatives.
  • Acetamide Formation : The acetamide group is introduced by reacting the intermediate with an appropriate acylating agent.

Anticancer Properties

The anticancer activity of this compound has been investigated against various cancer cell lines. Notable findings include:

  • Cytotoxicity : Studies have shown that compounds bearing the imidazo[2,1-b]thiazole structure exhibit significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .
  • Mechanism of Action : The mechanism underlying the anticancer effects includes induction of apoptosis in tumor cells. Compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

Modification Effect on Activity
Substitution on the phenyl ringm,p-Dimethyl substitutions enhance cytotoxicity
Variations in the thiazole moietyEssential for maintaining activity
Acetamide group presenceNecessary for optimal interaction with biological targets

These modifications highlight the importance of specific functional groups in enhancing the efficacy of imidazo[2,1-b]thiazole derivatives .

Case Studies

Several studies have been conducted to further elucidate the biological properties of related compounds:

  • Cytotoxic Evaluation : A series of thiazole derivatives were tested against A549 (lung cancer) and C6 (glioma) cell lines. Compounds showed varying degrees of cytotoxicity with some achieving significant selectivity towards malignant cells over normal fibroblasts .
  • Antioxidant Activity : Some derivatives exhibited antioxidant properties alongside their anticancer activity, suggesting a dual mechanism that could be beneficial in therapeutic applications .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBYSJSUOCYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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